molecular formula C18H19N3O5 B2569137 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1207054-30-5

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B2569137
CAS No.: 1207054-30-5
M. Wt: 357.366
InChI Key: BHRNQXGZLAUGHS-UHFFFAOYSA-N
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Description

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a carboxamide group attached to the quinoxaline ring. The presence of the trimethoxyphenyl group further enhances its chemical properties, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a trimethoxybenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxyquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-N-(3,4,5-trimethoxyphenyl)butanamide: Shares the trimethoxyphenyl group but differs in the core structure.

    3,4-dihydroquinoxaline-2-carboxamide: Similar quinoxaline core but lacks the trimethoxyphenyl group.

Uniqueness

3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to the combination of its quinoxaline core, trimethoxyphenyl group, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-oxo-N-(3,4,5-trimethoxyphenyl)-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-8-11(9-15(25-2)17(14)26-3)19-18(23)21-10-16(22)20-12-6-4-5-7-13(12)21/h4-9H,10H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRNQXGZLAUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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